(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound with a unique structure that includes a bromophenyl group and a bicyclic octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting with the preparation of the bromophenyl and azabicyclo[3.2.1]octane intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler compound with a bromine and methoxy group.
3,5-Dibromo-1-tetrahydro-2H-pyran-2-yl-1H-1,2,4-triazole: Another bromine-containing compound with a different ring structure.
Uniqueness
(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is unique due to its complex bicyclic structure and the presence of both bromine and sulfur atoms
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNOS/c1-19-14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACNSGBROWNUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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